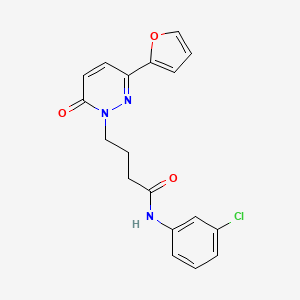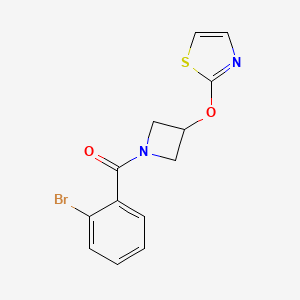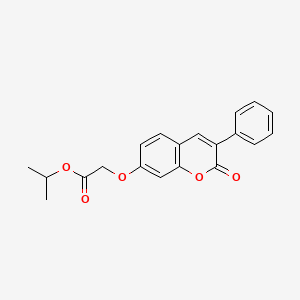![molecular formula C14H16BrN3OS B2859340 N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 478258-55-8](/img/structure/B2859340.png)
N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a bromine atom and a tert-butyl group, along with a phenylurea moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It is likely that the compound interacts with its targets through a process of electrophilic substitution, similar to other compounds with an indole nucleus .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a common method involves the reaction of α-bromo ketones with thiourea under basic conditions to form the thiazole ring.
Introduction of Substituents: The bromine atom and tert-butyl group are introduced through substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the Phenylurea Moiety: The phenylurea moiety is typically introduced through the reaction of the thiazole derivative with phenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: tert-Butyl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Hydrolysis Products: Corresponding amines and carbon dioxide.
Scientific Research Applications
N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are studied for their potential as therapeutic agents due to their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea: Similar structure but lacks the bromine atom.
N-[5-bromo-1,3-thiazol-2-yl]-N’-phenylurea: Similar structure but lacks the tert-butyl group.
N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-methylurea: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea is unique due to the combination of the bromine atom, tert-butyl group, and phenylurea moiety, which confer specific chemical and biological properties. The presence of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-bromo-4-tert-butyl-1,3-thiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-14(2,3)10-11(15)20-13(17-10)18-12(19)16-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXWHNGUUKWUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2859269.png)


![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)
![3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2859274.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2859275.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide](/img/structure/B2859280.png)
